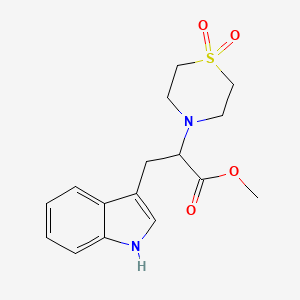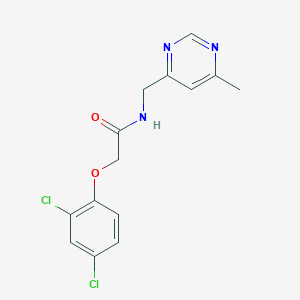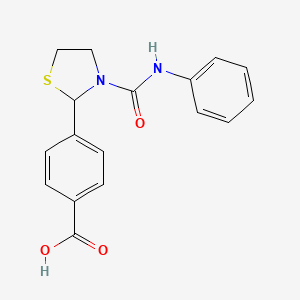![molecular formula C21H13Cl2NS B2952282 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline CAS No. 477867-88-2](/img/structure/B2952282.png)
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline, also known as 4-chloro-2-(4-chlorophenyl)-3-sulfanylquinoline, is a novel synthetic compound that has been gaining attention due to its potential application in the field of scientific research. This compound has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. In addition, this compound has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450 (CYP450). This enzyme is involved in the metabolism of many drugs and other compounds, and its inhibition can be used to study the metabolism of these compounds. Additionally, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. Additionally, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline in laboratory experiments include its low cost and easy synthesis. Additionally, this compound has been studied for its potential as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of many drugs and other compounds. The main limitation of this compound is that the mechanism of action is not fully understood, and further research is needed to understand its full potential.
Orientations Futures
The future directions for 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline are numerous. Further research is needed to better understand the mechanism of action of this compound, as well as its potential as an anti-cancer agent and its ability to inhibit the growth of certain bacteria. Additionally, further research is needed to explore the potential uses of this compound in drug metabolism studies. Finally, it would be beneficial to explore the potential of this compound as a therapeutic agent, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is relatively straightforward and has been reported in several studies. The synthesis begins with the reaction of 4-chlorophenol and sodium sulfide to form 2-(4-chlorophenyl)-3-sulfanylquinoline. This reaction is followed by the addition of 4-chlorophenol to the product, which forms the final product, this compound.
Applications De Recherche Scientifique
The most important application of 2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline is its potential as an inhibitor of the enzyme cytochrome P450 (CYP450). This enzyme is involved in the metabolism of many drugs and other compounds, and its inhibition can be used to study the metabolism of these compounds. In addition, this compound has also been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-7-5-14(6-8-16)21-20(25-18-11-9-17(23)10-12-18)13-15-3-1-2-4-19(15)24-21/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGSXKKASWTXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2952201.png)

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2952204.png)



![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)
![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide](/img/structure/B2952218.png)
